2-Butoxybenzoic acid

Descripción general

Descripción

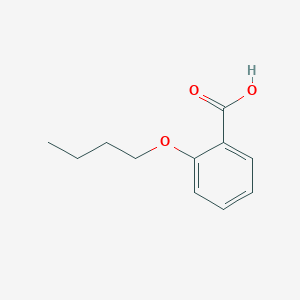

2-Butoxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where a butoxy group is attached to the second carbon of the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-butoxybenzoic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed coupling reaction. This method avoids the use of Grignard reactions and Friedel-Crafts reactions, which can produce environmentally harmful by-products . The synthetic route is succinct, with high yields and purity, making it suitable for industrial production.

Industrial Production Methods: In industrial settings, this compound is often synthesized using halogeno-benzene as a starting material. The process involves a series of condensation reactions under nitrogen protection, followed by hydrolysis to obtain the final product . This method is environmentally friendly and cost-effective, making it a preferred choice for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Butoxybenzoic acid undergoes various chemical reactions, including:

- **

Oxidation: This reaction typically involves the use of oxidizing agents to convert the butoxy group into a carboxyl group.

Actividad Biológica

2-Butoxybenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group attached to the benzene ring of benzoic acid. Its chemical formula is , and it has a molecular weight of 194.23 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its aromatic structure and functional groups.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to possess antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, indicating effective bacteriostatic effects.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 1.5 |

| Staphylococcus aureus | 2.0 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines, including HepG2 (hepatocellular carcinoma) and A2058 (melanoma). The compound demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| A2058 | 12.5 |

These findings highlight the potential use of this compound in cancer therapy, although further investigation is needed to elucidate its mechanisms of action .

3. Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving lipopolysaccharide-stimulated macrophages, treatment with the compound significantly reduced cytokine levels, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Protein Degradation Pathways : Studies have shown that benzoic acid derivatives can enhance the activity of proteasome and autophagy-lysosome pathways, which are crucial for cellular homeostasis and protein turnover .

- Cytokine Modulation : The compound appears to modulate signaling pathways involved in inflammation, particularly those related to NF-kB activation .

Case Studies

- Case Study on Antibacterial Activity : A study evaluating the antibacterial efficacy of various benzoic acid derivatives found that this compound inhibited biofilm formation in E. coli, demonstrating its potential utility in preventing bacterial infections in clinical settings .

- Case Study on Cancer Cell Lines : In a comparative analysis, this compound was found to be more effective than other benzoic acid derivatives in reducing cell viability in melanoma cells, indicating its promise as a therapeutic agent against aggressive cancer types .

Aplicaciones Científicas De Investigación

Materials Science

1.1. Plasticizers and Stabilizers

2-Butoxybenzoic acid is utilized in the development of plasticizers and stabilizers for polymers. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance the thermal stability and photostability of PVC films. Studies indicate that blends of PVC with this compound derivatives exhibit reduced degradation when exposed to UV light, making them suitable for outdoor applications .

1.2. Coatings and Adhesives

The compound serves as an effective additive in coatings and adhesives. Its ability to modify the rheological properties of formulations allows for improved application characteristics and enhanced adhesion properties. The inclusion of this compound in coating formulations has been linked to better film formation and durability .

Medicinal Chemistry

2.1. Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties, making it a candidate for pharmaceutical applications. Its derivatives have been studied for their efficacy against various bacterial strains, indicating potential use in developing new antimicrobial agents .

2.2. Anti-inflammatory Effects

Studies exploring the anti-inflammatory effects of this compound have shown promising results in mitigating inflammation in animal models. The compound's mechanism appears to involve modulation of inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Environmental Science

3.1. Biodegradation Studies

The environmental impact of chemical compounds is a significant concern, and this compound has been evaluated for its biodegradability. Research indicates that this compound can be broken down by microbial action, which is essential for assessing its environmental safety .

3.2. Soil Remediation

Due to its chemical structure, this compound is being investigated for use in soil remediation processes. Its ability to chelate metal ions may facilitate the removal of heavy metals from contaminated soils, thereby improving soil quality and reducing toxicity levels .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Materials Science | Plasticizers/Stabilizers | Enhances thermal stability and photostability of PVC |

| Coatings/Adhesives | Improves application characteristics | |

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Environmental Science | Biodegradation Studies | Can be biodegraded by microbial action |

| Soil Remediation | May chelate metal ions for heavy metal removal |

Case Studies

Case Study 1: Photostabilization of PVC

In an experimental setup, PVC films were blended with varying concentrations of this compound derivatives and subjected to UV irradiation. Results indicated a significant reduction in weight loss and degradation rates compared to pure PVC films, highlighting the effectiveness of the compound as a photostabilizer .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an active ingredient in antimicrobial formulations .

Propiedades

IUPAC Name |

2-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABHETFCVNRGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566037 | |

| Record name | 2-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-81-9 | |

| Record name | 2-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.